5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile is an organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group
Preparation Methods
The synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common method involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride using formic acid as a medium. The resulting oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . Another method involves the three-component cyclocondensation of aldehydes, phenyl hydrazine derivatives, and malononitrile .
Chemical Reactions Analysis
5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydroxylamine hydrochloride, formic acid, and orthophosphoric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Pharmaceuticals: It serves as a scaffold for the development of biologically active compounds with potential therapeutic applications.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile include:
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: This compound has an amino group instead of a phenyl group, leading to different chemical properties and applications.
1-Phenyl-1H-pyrazole-4-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-1-phenylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZKFPOUNLXFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675423 | |
Record name | 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050619-81-2 | |
Record name | 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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